Technical Guide: 2-(Prop-1-en-1-yl)oxetane – Structure, Reactivity, and Applications
Technical Guide: 2-(Prop-1-en-1-yl)oxetane – Structure, Reactivity, and Applications
This technical guide details the structural characteristics, synthesis, reactivity, and applications of 2-(Prop-1-en-1-yl)oxetane, a functionalized strained cyclic ether.
Introduction & Core Identity
2-(Prop-1-en-1-yl)oxetane is a four-membered cyclic ether featuring a propenyl (–CH=CH–CH₃) substituent at the 2-position. As a member of the 2-alkenyloxetane family, it bridges the gap between stable chemical building blocks and highly reactive intermediates. Its utility stems from the interplay between the significant ring strain of the oxetane core (~106 kJ/mol) and the modifiable reactivity of the exocyclic alkene.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(Prop-1-en-1-yl)oxetane |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Core Motif | Strained cyclic ether (Oxetane) |
| Functional Group | Allylic ether system (Vinyl oxetane) |
| Chirality | One stereocenter at C2; exists as (R) and (S) enantiomers |
| Alkene Geometry | E (trans) or Z (cis) isomers possible at the propenyl side chain |
Structural Analysis & Physical Properties
Conformational Geometry
Unlike the planar cyclobutane ring, the oxetane ring adopts a puckered conformation to minimize torsional strain and eclipsing interactions.
-
Puckering Angle: Approximately 8.7° in unsubstituted oxetane, potentially increasing with C2 substitution due to steric repulsion from the propenyl group.
-
Bond Angles: The C–O–C angle is compressed (~92°), significantly deviating from the ideal tetrahedral angle (109.5°). This compression exposes the oxygen lone pairs, enhancing Lewis basicity compared to acyclic ethers or larger rings like THF.
Electronic Properties
The proximity of the vinyl group to the oxygen atom (separated by the C2 methine) allows for specific electronic interactions:
-
Inductive Effect: The oxygen atom exerts an electron-withdrawing inductive effect on the vinyl group.
-
Orbital Alignment: In specific conformations, the
orbital can align with the system of the alkene, facilitating ring-opening reactions under nucleophilic or acid-catalyzed conditions.
Synthesis Strategies
The synthesis of 2-(Prop-1-en-1-yl)oxetane is primarily achieved through photochemical cycloadditions or intramolecular etherification.
The Paternò-Büchi Reaction (Photochemical Route)
The most direct and atom-economic route involves the [2+2] photocycloaddition of an aldehyde and an alkene.
-
Reagents: Crotonaldehyde (But-2-enal) + Ethene (Ethylene).
-
Mechanism:
-
Excitation: UV irradiation excites the carbonyl (Crotonaldehyde) to a singlet (
) or triplet ( ) state ( ). -
Attack: The excited carbonyl oxygen attacks the alkene (Ethene), forming a 1,4-biradical intermediate.
-
Cyclization: Intersystem crossing (if triplet) and radical recombination close the ring to form the oxetane.
-
-
Regioselectivity: The stability of the intermediate biradical dictates the regiochemistry. For 2-substituted oxetanes, the oxygen typically bonds to the less substituted carbon of the alkene if the alkene is asymmetric; however, with ethene, the substitution comes from the aldehyde.
Intramolecular Williamson Etherification
A non-photochemical approach involves the cyclization of a homoallylic alcohol derivative.
-
Precursor: 1-LeavingGroup-hex-4-en-2-ol (e.g., 1-tosyloxy-hex-4-en-2-ol).
-
Base: NaH or KOtBu.
-
Process: Deprotonation of the alcohol followed by intramolecular
displacement of the leaving group.
Figure 1: Synthesis pathways for 2-(Prop-1-en-1-yl)oxetane via Paternò-Büchi reaction (solid) and Williamson etherification (dashed).
Reactivity Profile
The reactivity of 2-(Prop-1-en-1-yl)oxetane is dominated by two orthogonal functionalities: the strained ether ring and the alkene side chain.
Cationic Ring-Opening Polymerization (CROP)
Oxetanes are excellent monomers for CROP due to their high basicity and ring strain.
-
Initiators: Lewis acids (
), Alkyl triflates (Methyl triflate), or Brønsted acids. -
Mechanism:
-
Initiation: Electrophilic attack on the oxetane oxygen forms a cyclic oxonium ion.
-
Propagation: A second monomer attacks the
-carbon of the oxonium species, opening the ring and regenerating the active chain end. -
Result: Polyether backbone with pendant propenyl groups.
-
-
Utility: The pendant double bonds remain intact, allowing for post-polymerization crosslinking (e.g., via thiol-ene click chemistry) to create functional hydrogels or resins.
Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism.
Ring Expansion & Rearrangement
Vinyl oxetanes are known to undergo ring expansion reactions catalyzed by transition metals or Lewis acids.
-
Isomerization: Can rearrange to form dihydrofurans or tetrahydrooxepines depending on the catalyst and conditions.
-
Mechanism: Often proceeds via ionization of the C–O bond assisted by the vinyl group (allylic cation formation) followed by ring closure at the distal carbon of the alkene.
Reaction with Arynes (Diels-Alder Cascade)
Recent literature highlights the reactivity of vinyl oxetanes with arynes (benzyne derivatives).
-
Pathway:
-
[4+2] Cycloaddition: The vinyl oxetane acts as a diene (involving the C–C bond of the ring and the vinyl group) or undergoes a stepwise nucleophilic attack/cyclization.
-
Ring Opening: The strained intermediate opens to aromatize, often yielding functionalized phenanthrenes or benzocyclooctenes.
-
-
Significance: This provides a transition-metal-free route to complex polycyclic aromatic hydrocarbons.[1]
Applications
Advanced Polymer Materials
The primary application of 2-(Prop-1-en-1-yl)oxetane lies in materials science as a functional monomer .
-
Cationic UV Curing: Used in photo-curable coatings where the oxetane ring cures via cationic mechanism (insensitive to oxygen inhibition unlike radical acrylate curing), while the propenyl group modifies
or allows secondary dual-cure mechanisms. -
Solid Polymer Electrolytes: Polyoxetanes are studied as matrices for lithium-ion conduction; the side chain can be modified to enhance salt solubility.
Synthetic Intermediate
-
Medicinal Chemistry: While the propenyl oxetane itself is reactive, the oxetane ring is a bioisostere for gem-dimethyl or carbonyl groups. This molecule serves as a precursor to more complex, stable oxetane scaffolds.
-
Ligand Synthesis: Ring opening with phosphines or amines yields functionalized ligands for asymmetric catalysis.
Experimental Protocols
Protocol A: General Paternò-Büchi Synthesis Condition
Note: This reaction requires a photochemical reactor.
-
Reagents: Dissolve Crotonaldehyde (1.0 equiv) in degassed acetonitrile or benzene. Saturate the solution with Ethene gas (excess).
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (
nm, Pyrex filter) at 0–5 °C. -
Monitoring: Monitor consumption of aldehyde by TLC or GC-MS.
-
Workup: Evaporate solvent carefully (product is volatile). Purify via vacuum distillation or flash chromatography on silica gel (treated with 1%
to prevent acid-catalyzed ring opening).
Protocol B: Cationic Polymerization
-
Setup: Flame-dry a Schlenk flask under argon.
-
Loading: Add 2-(Prop-1-en-1-yl)oxetane (10 mmol) and dry dichloromethane (5 mL).
-
Initiation: Add
(0.1 mmol) at -78 °C. -
Reaction: Allow to warm to 0 °C and stir for 4–12 hours.
-
Termination: Quench with ammoniacal methanol. Precipitate polymer in cold hexane.
References
-
D'Auria, M. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Photochemistry and Photobiology.[2]
-
Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Liu, J., et al. (2021).[4] Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega.[4] [4]
-
Verbraeken, B., et al. (2017). Cationic Ring-Opening Polymerization of 2-Oxazolines and 2-Oxazines. Polymer Chemistry.
-
Paternò, E., & Chieffi, G. (1909).[5] Sintesi in chimica organica per mezzo della luce. Gazzetta Chimica Italiana. (Foundational Reference for Paternò-Büchi reaction).[2][5]
